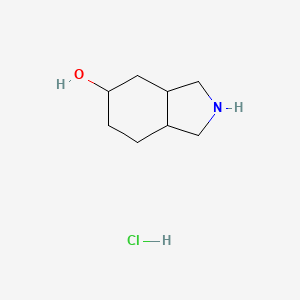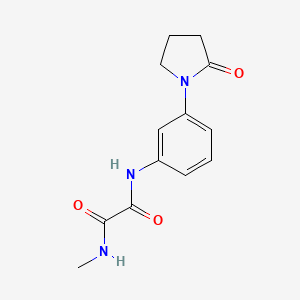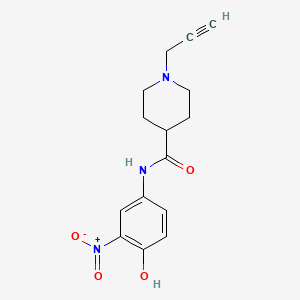![molecular formula C20H13ClN6O2S B2791810 6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1113104-92-9](/img/no-structure.png)
6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several different functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4(5H)-one ring, a phenyl ring, a 1,2,4-oxadiazole ring, and a thioether linkage . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the various functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and the electronic properties of the heterocyclic rings . For example, the pyrazolo[3,4-d]pyrimidin-4(5H)-one ring might undergo reactions at the nitrogen atoms or the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure . For example, the presence of the polar functional groups might increase its solubility in polar solvents .Safety And Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one' involves the synthesis of two key intermediates, which are then combined to form the final product. The first intermediate is 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-thiol, which is then reacted with 5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to form the second intermediate. The final product is then obtained by reacting the second intermediate with formaldehyde and sodium borohydride to form the desired compound.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "sodium azide", "sodium hydride", "thiourea", "5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one", "formaldehyde", "sodium borohydride" ], "Reaction": [ "Step 1: Synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-thiol", "a. Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in dry DMF and cool to 0°C.", "b. Add sodium azide (1.2 eq) and stir for 1 hour at 0°C.", "c. Add thiourea (1.2 eq) and stir for 2 hours at room temperature.", "d. Filter the reaction mixture and wash the solid with water.", "e. Recrystallize the solid from ethanol to obtain 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-thiol as a white solid.", "Step 2: Synthesis of the second intermediate", "a. Dissolve 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-thiol (1.0 eq) and 5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.2 eq) in dry DMF and cool to 0°C.", "b. Add sodium hydride (1.2 eq) and stir for 2 hours at room temperature.", "c. Filter the reaction mixture and wash the solid with water.", "d. Recrystallize the solid from ethanol to obtain the second intermediate as a white solid.", "Step 3: Synthesis of the final product", "a. Dissolve the second intermediate (1.0 eq) in methanol and add formaldehyde (1.2 eq).", "b. Add sodium borohydride (1.2 eq) and stir for 2 hours at room temperature.", "c. Quench the reaction with water and extract the product with ethyl acetate.", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "e. Purify the product by column chromatography to obtain the desired compound as a white solid." ] } | |
Número CAS |
1113104-92-9 |
Nombre del producto |
6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
Fórmula molecular |
C20H13ClN6O2S |
Peso molecular |
436.87 |
Nombre IUPAC |
6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H13ClN6O2S/c21-13-8-6-12(7-9-13)17-23-16(29-26-17)11-30-20-24-18-15(10-22-25-18)19(28)27(20)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,25) |
Clave InChI |
OUFLEFVXSVYMBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2791729.png)




![1-[2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole](/img/structure/B2791739.png)
![5-Fluoro-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2791742.png)


![3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2791747.png)
![N-(3-nitro-5-phenoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2791748.png)
![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-(2-fluorophenyl)hydrazone](/img/structure/B2791749.png)
